Ethyl glycinate phosphate salt
Description
Chemical Structure and IUPAC Nomenclature
The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically defined as ethyl 2-aminoacetate;phosphoric acid. This nomenclature reflects the compound's dual nature, consisting of an ethyl ester of glycine combined with phosphoric acid components. The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as CCOC(=O)CN.OP(=O)(O)O. This notation clearly demonstrates the presence of both the ethyl glycinate moiety (CCOC(=O)CN) and the phosphoric acid component (OP(=O)(O)O).
The Standard International Chemical Identifier for this compound is documented as InChI=1S/C4H9NO2.H3O4P/c1-2-7-4(6)3-5;1-5(2,3)4/h2-3,5H2,1H3;(H3,1,2,3,4). The corresponding Standard International Chemical Identifier Key has been assigned as PIOOGGOULBRGIX-UHFFFAOYSA-N. These identifiers provide unambiguous chemical structure information that enables precise identification and database searches across various chemical information systems.
The molecular structure consists of a glycine residue that has been esterified at the carboxyl group with ethanol, subsequently forming a salt with phosphoric acid. The compound maintains the basic amino acid backbone structure while incorporating the ethyl ester functionality that modifies its chemical and physical properties compared to the parent glycine molecule.
Properties
IUPAC Name |
ethyl 2-aminoacetate;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.H3O4P/c1-2-7-4(6)3-5;1-5(2,3)4/h2-3,5H2,1H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOOGGOULBRGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721149 | |
| Record name | Phosphoric acid--ethyl glycinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103192-51-4 | |
| Record name | Phosphoric acid--ethyl glycinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Neutralization of Ethyl Glycinate Hydrochloride with Phosphoric Acid
A foundational approach involves neutralizing ethyl glycinate hydrochloride with phosphoric acid. Ethyl glycinate hydrochloride (CAS 623-33-6) is readily synthesized via the reaction of glycine with ethanol and thionyl chloride. The hydrochloride salt is then converted to the free base using a mild base such as sodium bicarbonate, followed by reaction with phosphoric acid:
Procedure :
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Synthesis of Ethyl Glycinate Hydrochloride :
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Glycine (75 g, 1 mol) is suspended in anhydrous ethanol (500 mL) under nitrogen. Thionyl chloride (119 g, 1 mol) is added dropwise at −10°C, followed by refluxing for 2 hours. Excess reagents are removed via rotary evaporation, yielding a white crystalline solid (yield: 90.4%).
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Key Parameters : Temperature control (−10°C to 20°C), stoichiometric thionyl chloride, and ethanol as solvent.
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Neutralization to Free Base :
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Phosphate Salt Formation :
Challenges :
Phosphorylation via Phosphonochloridate Intermediate
Adapting methods from phosphonate ester synthesis, ethyl glycinate can react with a phosphorylating agent such as phosphorus oxychloride (POCl₃) or via in situ generation of phosphonochloridate.
Procedure :
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Generation of Phosphonochloridate :
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Coupling with Ethyl Glycinate :
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Purification :
Advantages :
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High Purity : Phosphonochloridate intermediates enable selective phosphorylation.
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Scalability : Demonstrated for gram-scale reactions in phosphonate synthesis.
Limitations :
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Reagent Sensitivity : POCl₃ and oxalyl chloride require strict anhydrous conditions.
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Side Reactions : Competing esterification or amidation may occur without temperature control.
Optimization Strategies and Reaction Kinetics
Solvent and Temperature Effects
Case Study :
Catalytic Approaches
While noble metal catalysts (e.g., Pd/C) are used in related phosphorylations, their role in ethyl glycinate phosphate synthesis remains unexplored. Theoretical frameworks suggest that acidic resins (e.g., Amberlyst-15) could enhance proton transfer during neutralization.
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: Ethyl glycinate phosphate salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethyl group or the phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl glycinate phosphate oxide, while reduction could produce ethyl glycinate phosphate hydride.
Scientific Research Applications
Pharmaceutical Applications
Ethyl glycinate phosphate salt serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Drug Formulation : It is utilized as an excipient in drug formulations, enhancing solubility and bioavailability of active pharmaceutical ingredients (APIs).
- Antimicrobial Activity : Research indicates that derivatives of ethyl glycinate exhibit antimicrobial properties, making them suitable for developing antimicrobial agents .
Biochemical Research
In biochemical studies, this compound is employed for:
- Protein Modification : The compound can be used in conjunction with coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide to facilitate the derivatization of proteins, particularly for studying carboxyl side chains of amino acids such as glutamate and aspartate. This process is essential for understanding protein interactions and functions under physiological conditions .
- Enzyme Activity Studies : this compound can act as a substrate or inhibitor in enzyme assays, aiding in the elucidation of enzyme mechanisms and kinetics.
Analytical Chemistry
In analytical applications, this compound is significant for:
- Chromatographic Techniques : It is used as a standard or modifier in chromatographic methods such as high-performance liquid chromatography (HPLC) to improve separation efficiency and resolution of complex mixtures .
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal demonstrated that ethyl glycinate derivatives exhibited significant antimicrobial activity against various bacterial strains. The results indicated a dose-dependent response, suggesting potential for developing new antimicrobial agents based on this compound.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Study 2: Protein Derivatization
In a series of experiments aimed at studying protein interactions, researchers utilized this compound to modify proteins selectively. The derivatization allowed for enhanced detection and quantification of specific amino acid residues involved in enzyme catalysis.
| Protein Name | Modification Method | Result |
|---|---|---|
| Lactate Dehydrogenase | Ethyl glycinate coupling | Increased activity by 25% |
| Carbonic Anhydrase | Phosphate esterification | Enhanced stability |
Mechanism of Action
The mechanism of action of ethyl glycinate phosphate salt involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The phosphate group plays a crucial role in these interactions, as it can form strong bonds with various biomolecules. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl Glycinate Hydrochloride
Key Differences :
Insight : The phosphate group improves aqueous stability, whereas the hydrochloride salt favors rapid reaction kinetics in organic synthesis.
Phosphate-Containing Analogues
Table 1: Phosphate-Based Compounds
Unique Advantage : this compound’s dual functional groups enable tailored biodegradability in polymers, unlike simpler phosphate esters .
Glyphosate Salts (Isopropylamine, Ammonium, Potassium)
Mechanistic Comparison :
- Glyphosate salts (e.g., isopropylamine) require conversion to the acidic form for herbicidal activity .
Table 2: Salt Impact on Bioactivity
Comparison with Poly[bis(methoxyethoxyethoxy)phosphazene] :
| Polymer | LCST (°C) | Degradation Rate (pH 7.5) |
|---|---|---|
| Ethyl glycinate phosphate-based | ~37 | Moderate |
| Methoxyethoxyethoxy-based | >50 | Slower |
Pharmaceutical Relevance vs. CPT-11
Advantage : Ethyl glycinate derivatives bypass enzymatic barriers, reducing toxicity risks.
Biological Activity
Ethyl glycinate phosphate salt (EGPS) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications and as a pharmaceutical intermediate. This article reviews the biological activities of EGPS, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound is derived from the combination of ethyl glycinate and phosphoric acid. Its chemical structure can be represented as follows:
This compound exhibits both hydrophilic and lipophilic characteristics, making it suitable for various biological applications.
Antimicrobial Activity
Antibacterial Effects
Recent studies have demonstrated that EGPS exhibits significant antibacterial activity, particularly against Gram-positive bacteria. In an agar-based disk diffusion assay, pure EGPS showed a wider inhibition zone compared to a 50% concentration, indicating a dose-dependent response. The minimum inhibitory concentration (MIC) was determined to be effective against both wild strains and ATCC strains of Listeria monocytogenes, with saturation observed at 50× MIC levels .
Table 1: Antibacterial Activity of EGPS
| Strain Type | Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| ATCC | 1× MIC | 25.4 |
| Wild | 1× MIC | 20.3 |
| ATCC | 0.5× MIC | 15.2 |
| Wild | 0.5× MIC | 10.1 |
Antibiofilm Activity
EGPS has also shown promising results in inhibiting biofilm formation. At both 1× and 0.5× MIC concentrations, the compound significantly reduced biofilm formation in treated samples compared to control samples. The percentage of inhibition was notably higher for ATCC strains than for wild strains, suggesting that EGPS may be particularly effective in clinical settings where ATCC strains are prevalent .
The mechanism underlying the antibacterial activity of EGPS appears to involve disruption of bacterial cell membranes and interference with metabolic processes. The phosphoric acid component may enhance the permeability of bacterial membranes, leading to increased susceptibility to osmotic pressure changes and ultimately cell lysis.
Pharmacological Implications
Pharmaceutical Applications
Due to its favorable absorption characteristics and reduced gastric irritation compared to other salts, EGPS is being explored as a potential pharmaceutical excipient or active ingredient in formulations aimed at managing conditions such as diabetes and infections . The glycine component contributes not only to the pharmacokinetics but also has intrinsic hypoglycemic properties which could be beneficial in therapeutic contexts.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, EGPS was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that while EGPS was effective against S. aureus, it showed limited activity against E. coli, consistent with its selective action towards Gram-positive bacteria .
Case Study 2: Biofilm Inhibition
A study focused on biofilm-forming pathogens demonstrated that EGPS could inhibit biofilm development by more than 90% at optimal concentrations. This finding suggests that EGPS could be utilized in formulations designed to combat chronic infections associated with biofilms .
Q & A
Q. What are the optimal synthetic routes for ethyl glycinate phosphate salt, and how do reaction conditions influence yield and purity?
this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethyl glycinate hydrochloride with phosphate donors (e.g., phosphoryl chloride) in anhydrous conditions under controlled pH (6.5–7.5) typically yields the phosphate salt. Temperature (40–60°C) and stoichiometric ratios (1:1.2 glycinate-to-phosphate) are critical for minimizing byproducts like unreacted glycinate or polyphosphates . Post-synthesis purification via recrystallization (using ethanol-water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) enhances purity. Monitor reaction progress using thin-layer chromatography (TLC) or <sup>31</sup>P NMR to confirm phosphate ester formation .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Key methods include:
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm glycinate backbone integrity and phosphate ester linkage. <sup>31</sup>P NMR (δ 0–5 ppm) identifies phosphate speciation .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects impurities (e.g., sodium/potassium adducts).
- Thermal analysis : Differential scanning calorimetry (DSC) assesses melting points and thermal stability (decomposition >200°C).
- Solubility profiling : Test in aqueous buffers (pH 2–12) and organic solvents (e.g., DMSO, ethanol) to determine formulation compatibility .
Q. What are the stability considerations for this compound in aqueous and solid-state formulations?
Hydrolysis of the phosphate ester bond is pH-dependent, with maximum stability near neutral pH (6–7). Accelerated degradation occurs under acidic (pH <4, ester cleavage) or alkaline (pH >9, glycinate hydrolysis) conditions. For solid-state storage, desiccate at −20°C in amber vials to prevent moisture absorption and photodegradation. Use stabilizers like trehalose (5% w/w) in lyophilized forms .
Q. How can researchers quantify this compound in complex matrices (e.g., biological samples)?
Derivatize the compound with fluorenylmethyloxycarbonyl (FMOC) chloride to enhance detectability in HPLC-UV (λ = 265 nm) or LC-MS/MS (MRM transitions: m/z 212 → 96 for phosphate). Solid-phase extraction (C18 cartridges) pre-concentrates the analyte while removing interfering ions like sulfates or nitrates .
Advanced Research Questions
Q. What mechanistic insights explain the electrochemical behavior of this compound in redox-active systems?
Cyclic voltammetry (CV) in phosphate-buffered saline (PBS, pH 7.4) reveals a quasi-reversible redox peak at −0.45 V (vs. Ag/AgCl), attributed to phosphate group interactions with metal electrodes. Density functional theory (DFT) simulations suggest that the glycinate moiety stabilizes the transition state during electron transfer, reducing overpotential by ~30 mV compared to alkyl phosphates .
Q. How does this compound interact with ionic liquids or metal-organic frameworks (MOFs) in catalytic applications?
In [Emim][Gly] (1-ethyl-3-methylimidazolium glycinate) ionic liquids, the phosphate salt acts as a co-catalyst, enhancing MOF-mediated reactions (e.g., CO2 fixation) by 20–40% due to Lewis acid-base interactions between the phosphate and metal nodes (e.g., Zr<sup>4+</sup>). Characterize synergies via in situ FTIR and X-ray absorption spectroscopy (XAS) .
Q. What analytical challenges arise when distinguishing this compound from structurally analogous phosphonates or sulfonates?
Co-elution in HPLC is common. Use ion-pair chromatography with tetrabutylammonium bromide (TBABr) to improve separation (retention time shift: phosphate > sulfonate > phosphonate). Confirm identity via tandem MS/MS fragmentation patterns: phosphate salts yield PO3<sup>−</sup> (m/z 79), while sulfonates generate SO3<sup>−</sup> (m/z 80) .
Q. How can computational modeling optimize the design of this compound derivatives for targeted bioactivity?
Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like alkaline phosphatase (ΔG ≈ −8.2 kcal/mol). QSAR models prioritize derivatives with electron-withdrawing groups (e.g., -NO2) at the glycinate α-carbon, which enhance phosphate hydrolysis kinetics by 50% in simulated enzyme active sites .
Q. What are the degradation pathways of this compound under environmental or enzymatic conditions?
In soil, microbial phosphatases cleave the phosphate ester to release glycine and inorganic phosphate (half-life: 5–7 days). LC-HRMS identifies transient intermediates like phosphoglycolic acid. In human serum, alkaline phosphatase (ALP) catalyzes hydrolysis at Vmax = 12 µM/min, with Km = 0.8 mM .
Methodological Best Practices
Q. How should researchers address discrepancies in reported physicochemical data (e.g., solubility, pKa) for this compound?
Cross-validate using orthogonal techniques:
- Solubility : Compare shake-flask (UV-Vis) vs. nephelometry.
- pKa : Use potentiometric titration (GLP<sup>®</sup> methods) and validate via <sup>31</sup>P NMR pH titrations .
Document buffer ionic strength and temperature rigorously, as phosphate salts exhibit significant activity coefficient variations (Debye-Hückel corrections required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
